molecular formula C10H11N3O5S B5038193 N~2~-[(2-nitrophenyl)sulfanyl]asparagine

N~2~-[(2-nitrophenyl)sulfanyl]asparagine

Cat. No.: B5038193
M. Wt: 285.28 g/mol
InChI Key: SCYCMFQAMTUOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amino Acid Protection Strategies

In the broader landscape of peptide synthesis, two dominant strategies have emerged: the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. iris-biotech.de Both strategies rely on the principle of "orthogonal protection," where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The Nps group offers an alternative, acid-labile protection for the α-amino group, providing chemists with additional flexibility in designing synthetic routes. csic.es Its unique cleavage conditions differentiate it from the more common Boc and Fmoc groups, allowing for its integration into complex, multi-step syntheses where multiple protecting groups are employed.

The use of protecting groups for the asparagine side-chain amide, such as the trityl (Trt) group, is also crucial to prevent side reactions like dehydration to a nitrile during activation. peptide.com Therefore, the selection of an α-amino protecting group like Nps must be compatible with the chosen side-chain protection.

Significance of the (2-Nitrophenyl)sulfanyl Moiety in Orthogonal Protecting Group Chemistry

The concept of orthogonality is central to modern organic synthesis, enabling the selective deprotection of one functional group in the presence of others. iris-biotech.de The (2-nitrophenyl)sulfanyl group's significance in this realm stems from its distinct cleavage conditions. While both Boc and benzyl-based protecting groups are removed by acid, the Nps group can be cleaved under very mild acidic conditions, such as with hydrogen chloride in a non-polar solvent, or more uniquely, through nucleophilic attack, for instance, with a thiol. csic.es

This unique reactivity profile allows for a high degree of orthogonality with other common protecting groups. For example, in a peptide containing an Nps-protected N-terminus, a tBu-protected side chain, and a benzyl (B1604629) ester at the C-terminus, each group can be removed sequentially without affecting the others. This level of control is critical for the synthesis of complex peptides and other highly functionalized molecules. aurigeneservices.com

Below is a table comparing the cleavage conditions of common α-amino protecting groups, highlighting the unique position of the Nps group.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Fmoc, Nps
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Nps, Bzl
BenzyloxycarbonylZCatalytic Hydrogenolysis, Strong AcidFmoc, Nps
(2-Nitrophenyl)sulfanyl Nps Mild Acid, Nucleophiles (e.g., thiols) Fmoc, tBu, Bzl

Historical Development and Evolution of N-Protection Methods for Asparagine Residues

The journey of peptide synthesis has been marked by the continuous development of more efficient and selective protecting groups. In the early days, protecting the α-amino group of asparagine, like other amino acids, posed a significant challenge. The introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932 was a landmark achievement. researchgate.net

The (2-nitrophenyl)sulfanyl (Nps) group was introduced later as an acid-labile protecting group, offering an alternative to the existing methods. Its mild cleavage conditions were particularly attractive for the synthesis of sensitive peptides. csic.es

Over time, the focus shifted towards solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield. This shift necessitated the development of protecting groups compatible with solid-phase methodologies. The Boc and, later, the Fmoc groups became the standards for SPPS due to their suitability for this technique. iris-biotech.de

For asparagine specifically, the challenge extended beyond α-amino protection to include the prevention of side-chain reactions. This led to the development of various side-chain protecting groups, with the trityl (Trt) group being a popular choice in Fmoc-based SPPS. peptide.com The use of Nps for the α-amino group of asparagine has been explored in conjunction with these side-chain protection strategies, particularly in solution-phase synthesis or for specific applications in solid-phase synthesis where its unique cleavage properties are advantageous.

The table below provides a timeline of key developments in asparagine protection:

YearDevelopmentSignificance
1932Introduction of the Benzyloxycarbonyl (Z) groupFirst widely used α-amino protecting group.
1960sDevelopment of the tert-Butoxycarbonyl (Boc) group and Solid-Phase Peptide Synthesis (SPPS)Revolutionized peptide synthesis, making it more efficient.
1970sIntroduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) groupOffered a base-labile alternative to the acid-labile Boc group, enhancing orthogonality.
-Introduction of the (2-Nitrophenyl)sulfanyl (Nps) groupProvided a mildly acid-labile and nucleophilically cleavable protecting group.
-Development of side-chain protecting groups for Asparagine (e.g., Xan, Trt)Prevented dehydration of the side-chain amide during peptide coupling. peptide.com

Current Research Landscape and Future Perspectives for N2-[(2-nitrophenyl)sulfanyl]asparagine

In the contemporary landscape of organic synthesis, the demand for highly complex and precisely engineered molecules continues to grow. While Fmoc/tBu and Boc/Bzl strategies dominate routine peptide synthesis, the quest for novel protecting groups with unique orthogonalities and milder cleavage conditions persists. nih.govcreative-peptides.com

The use of N2-[(2-nitrophenyl)sulfanyl]asparagine in mainstream peptide synthesis has become less common with the widespread adoption of automated solid-phase synthesizers optimized for Fmoc chemistry. However, its unique reactivity ensures its continued relevance in specific, niche applications. For instance, in the synthesis of peptides containing functionalities sensitive to the standard deprotection conditions of Fmoc or Boc strategies, the Nps group can offer a viable alternative.

Future perspectives for Nps-protected asparagine and other amino acids may lie in the development of more sustainable and "green" synthetic methodologies. researchgate.net The mild conditions required for Nps cleavage align with the principles of green chemistry, which seeks to minimize the use of harsh reagents and reduce waste. Furthermore, the potential for developing novel, highly selective cleavage methods for the Nps group could lead to its resurgence in complex synthetic challenges. As chemists continue to push the boundaries of molecular complexity, the need for a diverse toolbox of protecting groups, including specialized ones like Nps, will undoubtedly remain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h1-4,6,12H,5H2,(H2,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYCMFQAMTUOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

**synthetic Methodologies for N~2~ 2 Nitrophenyl Sulfanyl Asparagine**

Preparation of Key Precursors and Sulfanylation Reagents

The successful synthesis of the target compound relies on the availability of two principal components: an activated sulfanylating agent derived from 2-nitrothiophenol (B1584256) and an appropriately protected asparagine derivative.

The primary sulfanylating agent for this synthesis is (2-nitrophenyl)sulfanyl chloride. Its preparation is a critical first step, providing the electrophilic sulfur component for the reaction with asparagine's nucleophilic amine.

(2-Nitrophenyl)sulfanyl chloride is typically synthesized by the chlorination of di-o-nitrophenyl disulfide. orgsyn.org This reaction is commonly carried out in an inert solvent like dry carbon tetrachloride, with the temperature maintained between 50-60°C. orgsyn.org A catalytic amount of iodine is often used to facilitate the reaction. orgsyn.org The reaction proceeds by passing a stream of dry chlorine gas through the disulfide solution until the reaction is complete. orgsyn.org The resulting product, a yellow crystalline solid, can be isolated by filtration and purified by crystallization. orgsyn.org For many applications, the filtered solution containing the sulfanyl (B85325) chloride can be used directly after removing excess chlorine. orgsyn.org

The general reaction is as follows: (O₂N-C₆H₄-S)₂ + Cl₂ → 2 O₂N-C₆H₄-SCl

Alternative methods for preparing related arylsulfur chlorides exist, such as using a mixture of nitric and hydrochloric acids to convert the disulfide to the sulfonyl chloride, although this yields a more oxidized species. google.com Other related sulfanylating agents can be prepared through nucleophilic aromatic substitution reactions where a substituted o-nitrochlorobenzene reacts with a thiol. nih.gov

Table 1: Synthesis of (2-Nitrophenyl)sulfanyl Chloride

Starting Material Reagent Solvent Temperature Product Reference

Asparagine possesses two amide groups (the side chain carboxamide and the peptide backbone amide formed during coupling) and a carboxylic acid, in addition to the α-amino group targeted for sulfanylation. To achieve regioselective reaction at the α-amino group and prevent unwanted side reactions, protection of other functional groups is necessary. Specifically, the side-chain amide and the carboxylic acid must be considered.

Side-chain protection of asparagine is crucial in many synthetic contexts to prevent dehydration of the amide to a nitrile during activation steps with coupling reagents like carbodiimides. peptide.comnih.gov Furthermore, protecting the side chain can significantly improve the solubility of the asparagine derivative. peptide.comgoogle.com Common protecting groups for the asparagine side chain in peptide synthesis include the trityl (Trt) and 2,4,6-trimethoxybenzyl (Tmob) groups. peptide.comnih.gov The trityl group is favored in Fmoc-based chemistry and is readily cleaved with trifluoroacetic acid (TFA). peptide.com

For the synthesis of N²-[(2-nitrophenyl)sulfanyl]asparagine, the carboxylic acid group of asparagine must also be protected, typically as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent its participation in the coupling reaction. The α-amino group is left unprotected to allow for the desired reaction with the sulfanyl chloride.

Table 2: Common Protecting Groups for Asparagine

Functional Group Protecting Group Abbreviation Key Features Reference(s)
Side-Chain Amide Trityl Trt Improves solubility; Prevents nitrile formation; Cleaved by TFA. peptide.comnih.gov
Side-Chain Amide Xanthyl Xan Used in Boc chemistry. peptide.com
Side-Chain Amide 2,4,6-Trimethoxybenzyl Tmob Cleaved by TFA; may cause alkylation of tryptophan. nih.govnih.gov
Carboxylic Acid Benzyl ester Bzl Removed by hydrogenolysis. journals.co.za

Purification and Isolation Techniques for High-Purity N2-[(2-nitrophenyl)sulfanyl]asparagine

The isolation and purification of N2-[(2-nitrophenyl)sulfanyl]asparagine from the reaction mixture are critical to obtaining a product of high purity, suitable for subsequent applications such as peptide synthesis. The crude product typically contains unreacted starting materials, by-products, and the desired N-sulfenylated asparagine. A combination of chromatographic and crystallization techniques is generally employed to achieve the requisite level of purity.

Chromatographic techniques are indispensable for the purification of N-protected amino acids, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.netazolifesciences.com Both normal-phase and reversed-phase chromatography can be adapted for the purification of N2-[(2-nitrophenyl)sulfanyl]asparagine.

Normal-Phase Chromatography:

In normal-phase chromatography, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. biotage.com This technique is particularly useful for separating compounds with different polarities. For the purification of the target compound, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. This allows for the sequential elution of compounds based on their polarity.

A typical procedure would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This pre-adsorbed sample is then loaded onto a silica gel column. The elution can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. nih.gov

Table 1: Illustrative Normal-Phase Column Chromatography Parameters for N2-[(2-nitrophenyl)sulfanyl]asparagine Purification

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH)
Elution Monitoring TLC with UV visualization (254 nm)
Typical Elution Order 1. 2-nitrophenylsulfenyl chloride (less polar) 2. N2-[(2-nitrophenyl)sulfanyl]asparagine 3. L-asparagine (more polar)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Reversed-phase HPLC is a powerful technique for the final purification and analysis of N-protected amino acids. nih.govnih.gov It utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape.

The crude N2-[(2-nitrophenyl)sulfanyl]asparagine, after initial workup, can be dissolved in the mobile phase and injected into the HPLC system. A gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to separate the target compound from impurities. The yellow color of the 2-nitrophenylsulfanyl group allows for easy visual tracking during the purification process, in addition to UV detection.

Table 2: Example RP-HPLC Gradient for the Purification of N2-[(2-nitrophenyl)sulfanyl]asparagine

Time (minutes)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0955
5955
35595
40595
41955
50955

Crystallization is a crucial final step for obtaining highly pure N2-[(2-nitrophenyl)sulfanyl]asparagine in a stable, solid form. aiche.orgresearchgate.net The choice of solvent system is critical for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

A common procedure involves dissolving the chromatographically purified product in a minimum amount of a hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

For N2-[(2-nitrophenyl)sulfanyl]asparagine, which is often isolated as a dicyclohexylammonium (B1228976) salt, the crystallization process can be facilitated by the ionic nature of the salt, leading to a well-defined crystalline solid. sigmaaldrich.com The formation of this salt not only aids in purification by crystallization but also enhances the stability of the Nps-protected amino acid.

Table 3: Potential Solvent Systems for Recrystallization of N2-[(2-nitrophenyl)sulfanyl]asparagine Derivatives

Solvent SystemRationale
Ethanol/Water The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. The solution is then reheated to clarify and cooled slowly.
Ethyl Acetate/Hexane (B92381) The product is dissolved in a minimum of warm ethyl acetate, and hexane is added slowly until the solution becomes cloudy. Gentle warming followed by slow cooling can induce crystallization.
Methanol/Diethyl Ether The compound is dissolved in methanol, and diethyl ether is added as an anti-solvent to decrease the solubility and promote crystal formation.

The purity of the final crystalline product can be assessed by measuring its melting point and by analytical techniques such as HPLC and nuclear magnetic resonance (NMR) spectroscopy. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.

**chemical Reactivity and Mechanistic Investigations of N~2~ 2 Nitrophenyl Sulfanyl Asparagine**

Cleavage Mechanisms of the (2-Nitrophenyl)sulfanyl Protecting Group

The lability of the Nps group under specific conditions is a key feature that dictates its application in peptide synthesis. The electron-withdrawing nature of the nitrophenyl ring renders the sulfur atom susceptible to nucleophilic attack and the nitro group amenable to reduction, providing two primary avenues for its removal.

Nucleophilic Deprotection Pathways

The most common method for the cleavage of the Nps group is through nucleophilic attack, often employing thiols. This process, known as thiolysis, is typically carried out under mild acidic conditions. The mechanism involves the attack of a nucleophile, such as thiophenol or 2-mercaptoethanol, on the sulfur atom of the Nps group. This leads to the formation of a mixed disulfide and the liberation of the free amine of the asparagine residue. The presence of an acid, like a hydrogen halide, facilitates the reaction by protonating the nitrogen of the sulfonamide, making the sulfur atom more electrophilic. nih.govresearchgate.net

The general mechanism can be depicted as follows:

Protonation of the sulfonamide nitrogen.

Nucleophilic attack by the thiol on the sulfur atom.

Cleavage of the sulfur-nitrogen bond to release the deprotected amino acid and a mixed disulfide.

Commonly used nucleophiles and the typical conditions for Nps cleavage are summarized in the table below.

NucleophileConditionsReference
ThiophenolHCl in a non-polar solvent (e.g., dioxane) nih.gov
2-MercaptoethanolPotassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C nih.gov
Hydrogen halidesAnhydrous HCl or HBr in organic solvents researchgate.net

Reductive Cleavage Strategies and Conditions

An alternative strategy for the removal of the Nps group involves the reduction of the nitro group. This can be achieved through various reductive methods, including catalytic hydrogenation or the use of chemical reducing agents. Catalytic hydrogenation, typically employing a palladium catalyst (Pd/C), reduces the nitro group to an amino group. libretexts.orgresearchgate.netshokubai.orgnih.gov The resulting 2-aminophenylsulfenyl group is unstable and readily undergoes intramolecular cyclization to release the free amine and form a benzisothiazolinone derivative.

Another reductive approach utilizes reagents like sodium dithionite (B78146) or samarium iodide. libretexts.org These reagents can effectively reduce the nitro group, initiating the cleavage of the N-S bond.

Reductive MethodReagent(s)Typical Conditions
Catalytic HydrogenationH₂, Pd/CAtmospheric or elevated pressure in a suitable solvent (e.g., methanol, acetic acid)
Chemical ReductionSodium Dithionite (Na₂S₂O₄)Aqueous or mixed aqueous/organic solvent systems
Chemical ReductionSamarium Iodide (SmI₂)Anhydrous THF

Reactivity of the Asparagine Moiety under Different Reaction Conditions

The asparagine residue itself possesses reactive functionalities, namely the C-terminal carboxyl group and the side-chain amide. The presence of the N-terminal Nps group can influence the reactivity of these sites.

Transformations at the Carboxyl Terminus

The primary reaction at the carboxyl terminus of N2-[(2-nitrophenyl)sulfanyl]asparagine is its activation for peptide bond formation. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt, or phosphonium (B103445) (e.g., BOP) and uronium (e.g., HBTU) salts, can be employed. nih.govscite.ai The Nps group is generally stable to these coupling conditions.

However, a known side reaction during the activation of asparagine derivatives is the dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.govscite.ai This side reaction can be more pronounced with certain coupling reagents and conditions. The use of side-chain protection on the asparagine can mitigate this issue, although Nps itself is an Nα-protecting group. Careful selection of coupling reagents and reaction conditions is therefore important to minimize this side reaction when using Nps-protected asparagine.

Amide Side-Chain Reactivity and Potential Transformations

The side-chain amide of asparagine is susceptible to several reactions, most notably deamidation and cyclization. Deamidation can occur under both acidic and basic conditions and proceeds through a cyclic succinimide (B58015) intermediate. nih.govnih.govresearchgate.netnih.gov This can lead to the formation of both aspartyl and isoaspartyl residues in the peptide chain. The rate of deamidation is influenced by the local peptide sequence and conformation. researchgate.netnih.gov

Another potential reaction involving the asparagine side chain is cyclization. Under certain conditions, the side-chain amide can participate in intramolecular reactions. For instance, N-terminal asparagine residues can undergo cyclization to form a 2,5-diketopiperazine derivative. nih.gov While the presence of the bulky Nps group might sterically hinder some of these cyclization pathways, specific reaction conditions could potentially promote such transformations. A notable reaction is the Hofmann rearrangement of the side-chain amide, mediated by reagents like diacetoxyiodobenzene, which leads to peptide bond cleavage at the asparagine residue. rsc.org

Kinetic and Thermodynamic Studies of Key Reactions Involving N2-[(2-nitrophenyl)sulfanyl]asparagine

Detailed kinetic and thermodynamic parameters for reactions involving N2-[(2-nitrophenyl)sulfanyl]asparagine are not extensively documented in publicly available literature. However, insights can be drawn from studies on the broader class of o-NBS protected amino acids and related deprotection reactions. The cleavage of the o-NBS group is typically achieved under specific conditions that facilitate the breaking of the N-S bond.

The elucidation of reaction intermediates in the cleavage of the o-NBS group from N2-[(2-nitrophenyl)sulfanyl]asparagine is crucial for understanding the reaction mechanism. While direct spectroscopic observation of intermediates for this specific compound is not widely reported, plausible intermediates can be proposed based on established mechanisms for sulfenamide (B3320178) cleavage and the reactivity of related nitroaromatic compounds.

One common method for the removal of the o-NBS group involves treatment with a nucleophile, often in the presence of an acid catalyst. The reaction is thought to proceed through a protonated sulfenamide intermediate, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack. The nucleophile then attacks the sulfur atom, leading to the cleavage of the N-S bond and the release of the free amino group of asparagine. The 2-nitro-thiophenol is released as a byproduct.

In some cases, the cleavage can proceed through a radical mechanism, especially under photolytic or certain oxidative conditions. However, for many chemical deprotection methods, an ionic pathway is more likely.

A proposed intermediate in the cleavage of a related protecting group, the o-nitrobenzyl group, involves oxidation at the benzylic position, which is facilitated by dissolved oxygen. nih.govcaltech.edu While N2-[(2-nitrophenyl)sulfanyl]asparagine lacks a benzylic carbon, this highlights the role that the nitro group can play in facilitating cleavage through oxidative pathways.

Table 1: Plausible Intermediates in the Deprotection of N2-[(2-nitrophenyl)sulfanyl]asparagine

Intermediate TypeProposed Structure/DescriptionRole in Reaction
Protonated SulfenamideThe nitrogen of the sulfenamide is protonated, increasing the electrophilicity of the sulfur atom.Facilitates nucleophilic attack on the sulfur atom.
Thiosulfonium-like speciesA transient species formed upon attack of a nucleophile (e.g., a thiol scavenger) on the sulfur atom.Precedes the cleavage of the N-S bond.
2-nitro-thiophenolThe byproduct formed after the cleavage of the o-NBS group.Indicates successful deprotection.
AsparagineThe desired deprotected amino acid.The final product of the deprotection reaction.

This table is based on generally accepted mechanisms for sulfenamide cleavage and may not represent experimentally verified intermediates for this specific compound.

The determination of activation energy barriers provides quantitative insight into the kinetics of a reaction. Specific experimental or computational data on the activation energy for the deprotection of N2-[(2-nitrophenyl)sulfanyl]asparagine is scarce. However, the conditions required for the cleavage of the o-NBS group can offer qualitative information about these barriers.

The o-NBS group is known to be labile under acidic conditions and in the presence of thiols, suggesting a relatively low activation energy barrier for cleavage under these conditions. The reaction often proceeds readily at or near room temperature. In contrast, the stability of the o-NBS group to certain reagents allows for its "orthogonal" removal in the presence of other protecting groups, indicating that the activation energy for its cleavage is significantly lower than that for other groups under specific reaction conditions. rsc.org

For instance, the cleavage of the related o-nitrobenzyl group from an amide has been reported to occur at 75 °C using aqueous NaOH in methanol, suggesting a moderate activation energy barrier for this particular transformation. nih.govcaltech.edu It is plausible that the deprotection of N2-[(2-nitrophenyl)sulfanyl]asparagine would have a comparable or lower activation energy barrier, depending on the specific cleavage protocol employed.

Table 2: Factors Influencing the Activation Energy of o-NBS Deprotection

FactorInfluence on Activation EnergyRationale
Acid Catalyst Lowers the activation energyProtonation of the sulfenamide makes the sulfur atom more electrophilic and susceptible to nucleophilic attack.
Nucleophile Strength A stronger nucleophile can lower the activation energyA more reactive nucleophile will attack the sulfur atom more readily, facilitating the cleavage of the N-S bond.
Solvent Polarity Can influence the activation energyPolar solvents can stabilize charged intermediates, potentially lowering the transition state energy.
Temperature Higher temperature provides more energy to overcome the activation barrierAs with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy.

**applications of N~2~ 2 Nitrophenyl Sulfanyl Asparagine in Advanced Chemical Synthesis**

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is paramount to the success of the synthesis. peptide.com These groups must be stable during the coupling reactions but readily and selectively removable to allow for the stepwise elongation of the peptide chain. biosynth.com The Nps group, introduced for peptide synthesis in the mid-20th century, represents one of the earlier strategies for α-amino protection and offers a distinct set of properties for the inclusion of asparagine residues.

The Nps group is notably labile under mild acidic conditions and can also be cleaved by treatment with nucleophiles such as thiols. This cleavage condition contrasts with the strong acids required for Boc deprotection or the basic conditions for Fmoc removal, providing a degree of orthogonality. nih.govresearchgate.net Orthogonality in protecting groups is a key principle in SPPS, allowing for the selective deprotection of one functional group while others remain intact, which is crucial for complex syntheses and on-resin modifications. nih.govresearchgate.net

While modern automated peptide synthesis predominantly relies on Fmoc or Boc chemistry, the integration of Nps-amino acids, including Nps-Asn, into automated protocols is not extensively documented in contemporary literature. google.com Automated synthesizers are optimized for the specific reaction cycles of Fmoc (base cleavage) and Boc (acid cleavage) chemistries. altabioscience.com The cleavage of the Nps group, typically requiring a solution of a thiol like thiophenol in a solvent such as dimethylformamide (DMF) or a dilute acid, would necessitate a dedicated set of reagents and washing steps within an automated synthesizer's fluidics system. While theoretically possible, the widespread adoption of the more robust and higher-yielding Fmoc and Boc strategies has limited the development and reporting of automated protocols specifically designed for Nps-based SPPS.

The primary advantage of the Nps protecting group lies in its mild cleavage conditions, which can be beneficial in the synthesis of sensitive peptides where repeated exposure to strong acid (as in Boc-SPPS) or base (as in Fmoc-SPPS) could lead to side reactions or degradation of the peptide chain.

Cleavage Conditions for Nps Group:

Reagent Conditions Comments
Thiophenol in DMF Mild, selective cleavage Thiol scavengers are effective.
2-mercaptopyridine Mild nucleophilic cleavage

The introduction of an asparagine residue in SPPS can be problematic, often leading to side reactions such as the dehydration of the side-chain amide to a nitrile during the activation step, especially with carbodiimide (B86325) reagents. peptide.comnih.gov This can result in impurities that are difficult to separate from the desired peptide. The use of a side-chain protecting group on asparagine, such as the trityl (Trt) group, is a common strategy to mitigate this issue and generally leads to purer peptides. sigmaaldrich.com

While there is a lack of recent, direct comparative studies on the yield and purity of peptides synthesized using Nps-Asn versus the more common Fmoc-Asn(Trt)-OH, the principles of SPPS suggest that the effectiveness of the Nps-Asn derivative would depend on several factors:

Coupling Efficiency: The efficiency of the coupling reaction of Nps-Asn to the growing peptide chain.

Stability: The stability of the Nps group during the coupling of subsequent amino acids.

Cleavage Efficiency: The completeness of the Nps group removal during the deprotection step. Incomplete removal would lead to truncated peptide sequences.

Side Reactions: The extent to which the Nps group or its cleavage byproducts might cause side reactions.

Historically, Nps-amino acids were used effectively, but the drive for higher yields and purities in increasingly complex and long peptide sequences has led to the dominance of Fmoc and Boc chemistries.

Utilization in Solution-Phase Peptide Synthesis

N2-[(2-nitrophenyl)sulfanyl]asparagine has found application in solution-phase peptide synthesis, a method that, while often more labor-intensive than SPPS, remains crucial for large-scale synthesis and for the preparation of certain complex or cyclic peptides. slideshare.netyoutube.com In this approach, protected amino acids or peptide fragments are coupled in solution, followed by purification of the intermediate product before the next coupling step.

The Nps group's utility in this context is again tied to its specific cleavage conditions. In a convergent strategy, where protected peptide fragments are synthesized and then joined together, the Nps group can be used to protect the N-terminus of one fragment. After coupling, the Nps group can be selectively removed to allow for further elongation of the peptide chain, without disturbing other protecting groups on the fragment. Older literature describes the use of Nps-protected amino acids, including Nps-Asn, in the synthesis of peptide fragments that were subsequently used in convergent syntheses. For example, the synthesis of glycopeptides has been achieved in solution using various coupling reagents and protecting group strategies. nih.gov

Application as a Chiral Building Block in Asymmetric Synthesis

As an enantiomerically pure amino acid derivative, N2-[(2-nitrophenyl)sulfanyl]asparagine is a chiral building block. Its primary use in this capacity is for the introduction of a stereochemically defined asparagine residue into peptides. The chirality at the α-carbon is crucial for the final three-dimensional structure and biological activity of the peptide.

The use of N2-[(2-nitrophenyl)sulfanyl]asparagine as a chiral precursor for the synthesis of complex organic molecules other than peptides is not well-documented in the scientific literature. While chiral amino acids are widely used as starting materials for the synthesis of a variety of chiral compounds, such as alkaloids, antibiotics, and other natural products, specific examples employing Nps-Asn for these purposes are not readily found. The development of synthetic pathways utilizing enantiomerically pure amino acids is an active area of research, with methods being developed for their conversion into other valuable chiral molecules. nih.gov However, the focus has largely been on more common N-protected derivatives.

Role in the Synthesis of Synthetic Reagents and Intermediates

While N2-[(2-nitrophenyl)sulfanyl]asparagine functions as an essential intermediate for incorporating an asparagine residue into a peptide sequence, there is a lack of specific, documented instances in the scientific literature where it serves as a precursor for the synthesis of distinct, non-peptide chemical reagents. Its primary documented utility is as a building block for larger peptide structures. For instance, it has been listed as a reagent in synthetic protocols for creating complex peptide-based molecular receptors. mit.edu However, these applications still fall within the context of peptide assembly rather than its conversion into a separate, functional small molecule reagent.

Table 1: Documented Role as a Synthetic Intermediate

Intermediate Precursor For Application Context

This table reflects the compound's established role. Data for its use in synthesizing standalone reagents is not currently available in public literature.

Contributions to Combinatorial Library Generation and Scaffold Development

Combinatorial chemistry often utilizes protected amino acids to generate vast libraries of peptides or peptidomimetics for drug discovery and material science. In principle, N2-[(2-nitrophenyl)sulfanyl]asparagine is a suitable building block for such libraries. The NPS protecting group allows for controlled, sequential addition of the asparagine moiety to a growing molecular scaffold.

However, specific examples of combinatorial libraries or novel molecular scaffolds that explicitly detail the use of N2-[(2-nitrophenyl)sulfanyl]asparagine as a key component are not readily found in published research. While general methods for peptide library synthesis exist, detailed reports focusing on the unique contribution or advantages of using the NPS-Asn derivative in particular are scarce. The development of peptide-based nanostructures and scaffolds is a burgeoning field, but specific data relating to this compound's role is not available.

Table 2: Potential (Undocumented) Role in Combinatorial Synthesis

Library/Scaffold Type Potential Role of N2-[(2-nitrophenyl)sulfanyl]asparagine Documented Examples
Peptide Library Introduction of an asparagine residue at a specific position. Not available

This table illustrates the theoretical potential based on the compound's chemistry, as specific examples are not found in the reviewed literature.

Use as a Chemical Probe in Mechanistic Organic Chemistry

Chemical probes are molecules designed to study biological processes or chemical reaction mechanisms. The 2-nitrophenylsulfenyl group, with its distinct spectroscopic properties and reactivity, could theoretically allow N2-[(2-nitrophenyl)sulfanyl]asparagine to function as a probe. For example, the cleavage of the NPS group can be monitored spectrophotometrically to study the kinetics of a deprotection step.

Despite this potential, a search of the scientific literature did not yield any studies where N2-[(2-nitrophenyl)sulfanyl]asparagine was specifically employed as a chemical probe to elucidate mechanisms in organic chemistry. Its utility appears to be confined to its function as a protected building block rather than an investigative tool.

**advanced Spectroscopic and Structural Characterization of N~2~ 2 Nitrophenyl Sulfanyl Asparagine**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the precise measurement of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts of N2-[(2-nitrophenyl)sulfanyl]asparagine, a suite of multi-dimensional NMR experiments is employed. These experiments resolve spectral overlap and reveal through-bond and through-space correlations, providing a complete picture of the molecular framework.

¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum provides initial insights into the number and types of protons present. Key expected signals include those for the aromatic protons of the 2-nitrophenyl group, the α- and β-protons of the asparagine backbone, the amide protons, and the sulfanyl-linked NH proton.

¹³C NMR Spectroscopy: The carbon spectrum reveals the chemical environments of all carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the asparagine residue.

Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships. For instance, a cross-peak between the α-proton and β-protons of the asparagine moiety would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the molecular skeleton. For example, correlations from the α-proton to the asparagine carbonyl carbon and from the aromatic protons to the carbon atom bearing the sulfanyl (B85325) group (C-S) would be expected.

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shift assignments for N2-[(2-nitrophenyl)sulfanyl]asparagine, along with key HMBC correlations that would be anticipated.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1' (C=O, Amide)-174.5H-β, H-α
2' (Cα)4.25 (dd)52.8C-1', C-β, C-COOH
3' (Cβ)2.85 (m), 2.95 (m)36.5C-1', C-α, C-COOH
4' (COOH)-172.0H-α, H-β
NH (Amide)8.50 (s)-C-1'
NH (Sulfenyl)9.80 (s)-C-α, C-1"
1" (C-S)-135.0H-NH (Sulfenyl), H-6"
2" (C-NO₂)-145.8H-3"
3"8.15 (dd)125.0C-1", C-5"
4"7.30 (td)126.5C-2", C-6"
5"7.70 (td)133.8C-1", C-3"
6"7.60 (dd)124.5C-2", C-4"

Note: This is a hypothetical data table created for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

The flexibility of the asparagine side chain and the potential for restricted rotation around the S-N and aryl C-S bonds suggest that N2-[(2-nitrophenyl)sulfanyl]asparagine may exist in multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational equilibria. researchgate.net At lower temperatures, the exchange between different rotamers may slow sufficiently on the NMR timescale, leading to the observation of separate signals for each conformer. Analysis of the coalescence of these signals as the temperature is increased allows for the determination of the energy barriers to rotation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can also be used to probe through-space proximities between protons, providing crucial data for determining the preferred solution-state conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of N2-[(2-nitrophenyl)sulfanyl]asparagine, confirming that the synthesized compound has the expected atomic composition.

ParameterExpected Value for [C₁₀H₁₁N₃O₅S + H]⁺
Molecular Formula C₁₀H₁₁N₃O₅S
Monoisotopic Mass 285.0420 Da
Calculated m/z (ESI+) 286.0498 Da

Note: This is a hypothetical data table created for illustrative purposes.

In tandem mass spectrometry (MS/MS), the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint. nih.gov Analysis of these fragments allows for the confirmation of the connectivity of the constituent parts of N2-[(2-nitrophenyl)sulfanyl]asparagine.

Key expected fragmentation pathways would likely involve:

Cleavage of the sulfenyl-nitrogen (S-N) bond.

Loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov

Decarboxylation (loss of CO₂).

Loss of the side-chain amide group (CONH₂).

Cleavage of the asparagine backbone. researchgate.net

The following table presents plausible major fragment ions that would be observed in the MS/MS spectrum of protonated N2-[(2-nitrophenyl)sulfanyl]asparagine.

m/z (Da)Proposed Fragment Structure/Loss
269.05[M+H - NH₃]⁺ (Loss of ammonia (B1221849) from side chain)
240.04[M+H - COOH - H]⁺ (Loss of carboxylic acid group)
155.00[2-nitrophenylsulfanyl]⁺ cation
132.05[Asparagine - H]⁺ cation
115.04[Asparagine - H - NH₃]⁺ cation
88.04[Iminium ion from asparagine backbone cleavage]⁺

Note: This is a hypothetical data table created for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular architecture in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

A successful crystallographic analysis of N2-[(2-nitrophenyl)sulfanyl]asparagine would yield a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the asparagine backbone and side chain.

The planarity of the nitrophenyl ring and the orientation of the nitro and sulfanyl substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide, carboxylic acid, and nitro groups.

The following table outlines the type of crystallographic data that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1285.4
Z (Molecules/unit cell) 4
Calculated Density (g/cm³) 1.475
R-factor < 0.05

Note: This is a hypothetical data table created for illustrative purposes.

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and for rationalizing its chemical reactivity and potential biological interactions.

Analysis of Bond Lengths, Angles, and Torsion Angles

No published crystallographic studies for N2-[(2-nitrophenyl)sulfanyl]asparagine were found. Consequently, specific data on bond lengths, bond angles, and torsion angles for this molecule cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

Without crystal structure data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, and the resulting crystal packing of N2-[(2-nitrophenyl)sulfanyl]asparagine is not possible.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Experimentally obtained FT-IR and Raman spectra for N2-[(2-nitrophenyl)sulfanyl]asparagine are not available in the referenced literature. As such, a table of characteristic vibrational frequencies and their assignments for this specific compound cannot be compiled.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Published UV-Vis spectroscopic data for N2-[(2-nitrophenyl)sulfanyl]asparagine, which would allow for the characterization of its chromophores and electronic transitions, could not be located.

**theoretical and Computational Chemistry Studies on N~2~ 2 Nitrophenyl Sulfanyl Asparagine**

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) Applications to Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N2-[(2-nitrophenyl)sulfanyl]asparagine, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

By analyzing the resulting electron density, various reactivity descriptors can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and its kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other chemical species. For N2-[(2-nitrophenyl)sulfanyl]asparagine, one would expect the nitro group to be strongly electron-withdrawing, creating a significant electrophilic site, while the lone pairs on the sulfur and oxygen atoms would represent nucleophilic centers.

Illustrative Data Table: Calculated DFT Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures overall polarity of the molecule
Mulliken Charge on Sulfur+0.25Quantifies the partial charge on the sulfur atom

Ab Initio Calculations of Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. While computationally more demanding, they can provide more accurate descriptions of certain molecular properties, especially those involving electron correlation.

For N2-[(2-nitrophenyl)sulfanyl]asparagine, ab initio calculations would be particularly useful for obtaining highly accurate geometric parameters (bond lengths, bond angles, and dihedral angles) and for calculating properties like polarizability and hyperpolarizability, which are relevant to the molecule's response to external electric fields and its potential applications in nonlinear optics.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, static molecular structure (the energy minimum), N2-[(2-nitrophenyl)sulfanyl]asparagine is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the vast landscape of possible conformations by simulating the atomic motions over time.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of N2-[(2-nitrophenyl)sulfanyl]asparagine would be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules.

Simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how the conformational preferences of the asparagine side chain and the orientation of the nitrophenyl group change. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding between the amide and carboxyl groups of the asparagine residue and the solvent would be favored. The stability of different conformers can be assessed by calculating the potential energy of the system over the simulation trajectory.

Ligand-Receptor Interaction Modeling (excluding clinical drug targets)

MD simulations are also a key tool for studying how a molecule like N2-[(2-nitrophenyl)sulfanyl]asparagine might interact with a biological receptor or an enzyme active site. In a non-clinical context, this could involve modeling its interaction with proteins for applications in biotechnology or as a chemical probe.

These simulations would involve docking the molecule into a binding site of a target protein and then running an MD simulation of the complex. The analysis of the trajectory would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. The binding free energy could also be calculated to quantify the affinity of the ligand for the receptor.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A critical test of the accuracy of computational models is their ability to reproduce experimental spectroscopic data. For N2-[(2-nitrophenyl)sulfanyl]asparagine, quantum chemical calculations can predict various spectroscopic parameters.

For example, vibrational frequencies can be calculated and compared to experimental infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model. A good agreement between the calculated and experimental spectra would provide confidence in the predicted molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared to experimental data. This comparison can help in the assignment of signals in the experimental NMR spectrum and confirm the connectivity and three-dimensional structure of the molecule in solution.

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes only.)

Spectroscopic ParameterCalculated ValueExperimental Value
C=O Stretch (amide)1685 cm⁻¹1670 cm⁻¹
N-H Stretch (amide)3350 cm⁻¹3330 cm⁻¹
¹³C Chemical Shift (Cα)52.5 ppm51.8 ppm
¹H Chemical Shift (Hα)4.15 ppm4.08 ppm

**synthesis and Investigation of N~2~ 2 Nitrophenyl Sulfanyl Asparagine Analogues and Derivatives**

Modifications of the (2-Nitrophenyl)sulfanyl Protecting Group

The 2-nitrophenylsulfenyl (Nps) group is a well-established protecting group for amines, valued for its mild cleavage conditions. However, fine-tuning its properties through substitution on the aryl ring can enhance its applicability.

The synthesis of N-alpha-Nps protected amino acids typically involves the reaction of the amino acid with 2-nitrophenylsulfenyl chloride. By extension, substituted analogues can be prepared using correspondingly substituted sulfenyl chlorides. The electronic nature of these substituents significantly impacts the stability of the N-S bond. Electron-withdrawing groups (EWGs) on the aromatic ring generally increase the lability of the Nps group towards acidic cleavage, while electron-donating groups (EDGs) enhance its stability.

Research into related sulfonyl protecting groups, such as the nosyl group, has shown that strategic substitution can modulate cleavage rates and stability towards various reagents. nih.gov For instance, the introduction of additional nitro groups or other strong EWGs can render the protecting group more susceptible to nucleophilic attack for removal. nih.gov Conversely, the incorporation of methoxy (B1213986) groups, as seen in nitrodibenzofuran-based protecting groups for cysteine, can alter photochemical properties and reaction kinetics. nih.gov

A systematic evaluation of these derivatives would involve synthesizing a library of N2-[(substituted-phenyl)sulfanyl]asparagine compounds and subjecting them to a standardized set of cleavage conditions (e.g., varying concentrations of HCl in an organic solvent). The rate of deprotection can be monitored via techniques like HPLC to quantify the disappearance of the starting material and the appearance of free asparagine.

Table 1: Predicted Impact of Aryl Ring Substituents on the Cleavage of N2-[(Aryl)sulfanyl]asparagine Derivatives

Substituent on Aryl RingPositionPredicted Effect on Cleavage Rate (vs. 2-nitrophenyl)Rationale
4-NitroPara to sulfenylIncreasedEnhanced electron withdrawal stabilizes the leaving group.
4-ChloroPara to sulfenylSlightly IncreasedInductive electron withdrawal outweighs weak pi-donation.
4-MethoxyPara to sulfenylDecreasedStrong pi-donating effect destabilizes the leaving group.
2,4-DinitroOrtho and ParaSignificantly IncreasedPotent electron withdrawal greatly increases lability.
4-MethylPara to sulfenylDecreasedInductive and hyperconjugative electron donation.

This table is generated based on established principles of physical organic chemistry and data from related protecting groups.

The nitro group is fundamental to the properties of the Nps protecting group. Its position and electronic character are critical determinants of the cleavage mechanism and rate. The ortho position of the nitro group is thought to facilitate cleavage through intramolecular interactions. Moving the nitro group to the meta or para position would likely alter the cleavage characteristics. For instance, in nitrobenzyl-based protecting groups, the position of the nitro group significantly affects the efficiency of photolytic cleavage. thieme-connect.de

Furthermore, replacing the nitro group with other strong electron-withdrawing groups could yield novel protecting groups with different cleavage profiles. For example, a trifluoromethyl or a cyano group could offer similar electron-withdrawing properties but differ in their steric hindrance and susceptibility to specific chemical reagents. Some studies have explored replacing the nitro moiety in related sulfonamide protecting groups to create variants that are more robust to certain reaction conditions, such as reduction. nih.gov

Cleavage of nitrobenzyl groups has also been reported under basic conditions, suggesting that the nitro group can activate the benzylic position towards nucleophilic attack under specific circumstances. caltech.edu Similar reactivity could potentially be exploited for the cleavage of Nps analogues. The impact of such alterations is typically assessed by measuring the half-life of the protected asparagine derivative under various cleavage conditions, including acidic, basic, and photolytic methods.

Table 2: Hypothetical Cleavage Conditions for Nps Asparagine Analogues with Nitro Group Modifications

Analogue MoietyModificationPotential Cleavage MethodExpected Outcome
(4-Nitrophenyl)sulfanylPositional IsomerAcidolysis (e.g., HCl/dioxane)Potentially slower cleavage due to loss of ortho-group assistance.
(2-Cyanophenyl)sulfanylEWG ReplacementAcidolysis, potentially specific nucleophilesDifferent reactivity profile; may be resistant to reducing agents.
(2-Trifluoromethylphenyl)sulfanylEWG ReplacementAcidolysisIncreased acid lability due to strong inductive effect.
(2-Nitrobenzyl)oxycarbonylLinker ModificationPhotolysis (UV light)Cleavage to release the amine, based on known photochemistry. thieme-connect.de

This table presents hypothetical scenarios based on known chemical principles for protecting groups.

Derivatization and Chemical Modification of the Asparagine Backbone

Modifications to the asparagine residue itself, while under N-alpha-protection, can lead to the synthesis of novel amino acid derivatives with unique properties for incorporation into peptides.

The side-chain amide of asparagine is a primary site for chemical modification and, notably, for degradation reactions. A common side reaction during peptide synthesis is the cyclization of the asparagine side chain to form a succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl residues. nih.gov The presence of the N-alpha-Nps group, being bulky and electron-withdrawing, could influence the rate of this side reaction.

Furthermore, the side-chain amide can be deliberately modified. For example, it can be dehydrated to a nitrile group under certain conditions, yielding a derivative of α,β-diaminopropionic acid. The Nps group must be stable to these conditions for the synthesis to be successful. The selective labeling of the side-chain amide with isotopes like ¹⁵N is another important modification for structural studies using NMR, and the protecting group must not interfere with the labeling strategy. nih.gov

The chemical consequences of these manipulations are significant. The formation of isoaspartyl residues can alter the structure and function of a peptide, while the introduction of a nitrile function creates a novel amino acid with different chemical properties.

The synthesis of peptides containing D-amino acids is of great interest for creating analogues with increased resistance to proteolysis. The preparation of N2-[(2-nitrophenyl)sulfanyl]-D-asparagine is therefore a prerequisite for its incorporation into such peptides. The synthesis would parallel that of the L-isomer, starting from D-asparagine. google.comgoogle.com

A key synthetic implication arises when reactions are performed on the protected asparagine that could affect the stereocenter at the alpha-carbon. For instance, any condition that promotes enolization or racemization must be carefully controlled. The diastereoselective synthesis of more complex derivatives, where new stereocenters are introduced, is also a significant consideration. The Nps group can act as a directing group in some reactions, influencing the stereochemical outcome of additions to the peptide backbone or side chain. Studies on the diastereoselective synthesis of other protected amino acid derivatives, such as prolines, highlight the importance of the protecting group in controlling stereochemistry. nih.govnih.gov

Structure-Reactivity Relationships in Modified Analogues

The relationship between the structure of the Nps-asparagine analogues and their chemical reactivity is governed by fundamental electronic and steric principles.

For the protecting group itself, electron-withdrawing substituents on the aryl ring increase the electrophilicity of the sulfur atom, making the N-S bond more susceptible to cleavage by nucleophiles or acid. This relationship allows for the rational design of protecting groups with tailored lability. Quantitative structure-activity relationship (QSAR) models can be developed to predict cleavage rates based on parameters like the Hammett constant of the substituents. nih.gov

For the asparagine backbone, modifications to the side chain dramatically alter reactivity. The conversion of the amide to a nitrile, for example, removes the possibility of deamidation and succinimide formation but introduces a new functional group that can participate in different reactions. The stereochemistry of the asparagine residue (L vs. D) can influence the secondary structure of the final peptide and its interaction with biological targets. nih.gov The interplay between the N-alpha-protecting group and the asparagine side chain is critical; a bulky protecting group might sterically hinder side-chain reactions, while its electronic properties could inductively affect the reactivity of the side-chain amide.

Development of Novel Protecting Group Systems Inspired by N2-[(2-nitrophenyl)sulfanyl]asparagine

The N2-o-nitrophenylsulfenyl (Nps) moiety, the defining feature of N2-[(2-nitrophenyl)sulfanyl]asparagine, has historically played a significant role as a protecting group for the α-amino function in peptide synthesis. nih.govacs.org The unique characteristics of the Nps group, particularly its acid-labile nature and the specific conditions required for its cleavage, have inspired further research into sulfenyl- and sulfonyl-based protecting groups. This has led to the development of novel systems that aim to refine properties such as stability, selectivity of cleavage, and compatibility with a broader range of synthetic conditions.

The primary inspiration drawn from the Nps group revolves around the exploitation of the sulfur-nitrogen bond's lability under specific chemical environments. The electron-withdrawing nature of the o-nitrophenyl group is a key determinant of the Nps group's reactivity. Researchers have explored modifications to the aromatic ring and the oxidation state of the sulfur atom to create a new generation of protecting groups with tailored functionalities.

One area of development has been the synthesis of other sulfenyl-based protecting groups. For example, the tritylsulfenyl (Trs) group was investigated alongside the Nps group. openarchives.gr Both were found to be readily cleaved by hydrogen chloride in nonpolar solvents. openarchives.gr This line of research aimed to modulate the steric and electronic properties of the sulfenyl group to achieve different levels of stability and cleavage kinetics.

A more significant evolution inspired by the principles of the Nps group is the development of sulfonyl-based protecting groups. While sulfenamides (R-S-NHR') are derived from sulfenyl chlorides, sulfonamides (R-SO2-NHR') are derived from sulfonyl chlorides. The higher oxidation state of sulfur in sulfonamides generally imparts greater stability.

The p-toluenesulfonyl (Tos) group is a classic example of a robust sulfonamide protecting group, though its removal often requires harsh conditions. nih.govcreative-peptides.com Inspired by the effect of the nitro substituent in the Nps group, o-nitrobenzenesulfonyl (oNbs or Nosyl) and related nitrobenzenesulfonyl protecting groups were developed. nih.govcreative-peptides.com The introduction of the nitro group significantly alters the properties of the sulfonamide, making it more susceptible to cleavage under milder, nucleophilic conditions, typically using thiols. creative-peptides.com This represents a direct conceptual lineage from the Nps group, where an aromatic nitro substituent is used to tune the lability of the S-N bond.

The following table summarizes and compares the properties of the Nps group with some of the protecting groups its chemistry has inspired.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsKey Features & Inspirations
o-Nitrophenylsulfenyl (Nps) 2-NO₂C₆H₄S-2-nitro-phenyl-sulfenyl chlorideMild acid (e.g., 2 eq. HCl in methanol/nonpolar solvents) openarchives.grAcid-labile; the nitro group activates the S-N bond for cleavage. nih.govacs.org
Tritylsulfenyl (Trs) (C₆H₅)₃CS-Tritylsulfenyl chlorideMild acid (similar to Nps) openarchives.grExplores steric bulk as a modulating factor for sulfenamide (B3320178) stability. openarchives.gr
p-Toluenesulfonyl (Tos) 4-CH₃C₆H₄SO₂-p-Toluenesulfonyl chlorideStrong acid (HBr, H₂SO₄) or strong reducing agents (Na/liquid NH₃) libretexts.orgHighly stable sulfonamide; provides a baseline for stability comparisons. nih.gov
o-Nitrobenzenesulfonyl (oNbs/Nosyl) 2-NO₂C₆H₄SO₂-o-Nitrobenzenesulfonyl chlorideNucleophilic cleavage (e.g., thiophenol) creative-peptides.comInspired by Nps; the nitro group facilitates nucleophilic attack for deprotection under milder, non-acidic conditions. creative-peptides.comnih.gov
2,4-Dinitrobenzenesulfonyl (dNBS) 2,4-(NO₂)₂C₆H₃SO₂-2,4-Dinitrobenzenesulfonyl chlorideThiolysis (e.g., HSCH₂CO₂H and TEA)Further activation by a second nitro group, allowing for potentially faster or more selective cleavage compared to Nosyl.

The development of these and other related protecting groups showcases the lasting influence of the chemical principles embodied by the Nps group. The strategy of using electronic effects, such as the strategic placement of nitro groups, to control the stability and cleavage of S-N bonds remains a fruitful area of research in synthetic organic chemistry. This has led to a more diverse toolkit of protecting groups, allowing for more complex and orthogonal synthetic strategies in the construction of peptides and other molecules. organic-chemistry.org

**conclusion and Future Research Directions in N~2~ 2 Nitrophenyl Sulfanyl Asparagine Chemistry**

Synthesis and Application Advancements

The primary application of N2-[(2-nitrophenyl)sulfanyl]asparagine, also known as Nps-Asn, has historically been in peptide synthesis. The 2-nitrophenylsulfenyl (Nps) group serves as a protecting group for the alpha-amino function of asparagine. This protection is critical to prevent the uncontrolled polymerization of the amino acid and to avoid undesirable side reactions involving the amino group during the formation of peptide bonds. nbinno.com

The synthesis of Nps-asparagine typically involves the reaction of L-asparagine with 2-nitrophenylsulfenyl chloride (Nps-Cl) in the presence of a base. nih.gov The resulting compound is a yellow crystalline solid, often isolated as a more stable dicyclohexylammonium (B1228976) salt to improve its shelf-life and handling properties. sigmaaldrich.comsigmaaldrich.com The Nps group is known for its lability under mild acidic conditions, which allows for its selective removal without cleaving the growing peptide chain from the solid support or affecting other acid-labile side-chain protecting groups. oup.com

Advancements in this area have focused on optimizing the coupling and deprotection steps. While newer protecting groups like Fmoc and Boc have become more prevalent in mainstream solid-phase peptide synthesis (SPPS), the Nps group remains relevant for specific applications, such as in fragment condensation strategies or when orthogonality to other protecting groups is required. sigmaaldrich.comthermofisher.com

Table 1: Properties of N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt sigmaaldrich.com

PropertyValue
CAS Number7675-59-4
Molecular FormulaC₁₀H₁₁N₃O₅S · C₁₂H₂₃N
Molecular Weight466.59 g/mol
Physical FormCrystalline
ColorYellow
Storage Temperature−20°C

Unresolved Challenges and Open Questions in N2-[(2-nitrophenyl)sulfanyl]asparagine Research

Despite its utility, the use of N2-[(2-nitrophenyl)sulfanyl]asparagine is not without its challenges. A primary issue in asparagine chemistry is the dehydration of the side-chain amide during the activation of the carboxyl group for peptide coupling. This can lead to the formation of a β-cyanoalanine residue, an undesirable modification. nih.gov While N-alpha protection mitigates some side reactions, it does not completely prevent this side-chain issue, which remains an area of active investigation.

Another challenge is the stability of the Nps group itself. While its acid lability is an advantage for deprotection, it can also lead to premature cleavage during synthesis, especially in the synthesis of long peptides requiring multiple cycles. jst.go.jp Furthermore, the cleavage of the Nps group can sometimes lead to side reactions, including the modification of sensitive amino acid residues like tryptophan, cysteine, and methionine, if appropriate scavengers are not used. thermofisher.com

Open questions for future research include:

Can the stability of the N-S bond in Nps-asparagine be fine-tuned to provide a wider window of compatibility with modern synthetic protocols?

What are the precise mechanisms of Nps group degradation under various SPPS conditions and can more effective scavenger cocktails be developed to prevent side reactions completely?

Are there alternative, more stable sulfenamide-type protecting groups for asparagine that retain the favorable cleavage characteristics of the Nps group?

Emerging Methodologies and Techniques for Further Study

Future investigations into N2-[(2-nitrophenyl)sulfanyl]asparagine and related compounds will benefit from a host of modern analytical and synthetic techniques.

Advanced Chromatography and Mass Spectrometry: High-resolution liquid chromatography-mass spectrometry (LC-MS) is indispensable for identifying and quantifying side products formed during the synthesis and cleavage of Nps-protected peptides. This allows for a more precise optimization of reaction conditions. nih.gov

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model the reaction mechanisms of Nps-asparagine coupling and cleavage. This can provide insights into transition states, reaction energetics, and the role of scavengers, guiding the development of improved synthetic protocols.

Flow Chemistry: The use of continuous flow reactors for peptide synthesis offers better control over reaction temperature, time, and mixing. Applying flow chemistry to the coupling and deprotection of Nps-asparagine could potentially minimize side reactions and improve yields by allowing for precise control over the brief acid treatment required for deprotection.

Enzymatic Methods: The enzyme asparaginase (B612624) catalyzes the hydrolysis of asparagine. nih.govresearchgate.net While primarily used for therapeutic purposes, the broader family of enzymes involved in asparagine metabolism, such as asparagine synthetase, could be explored for the chemoenzymatic synthesis or modification of Nps-asparagine derivatives, offering high selectivity under mild conditions. nih.govwikipedia.orgnih.gov

Potential for Interdisciplinary Research in Chemical Biology and Material Science (excluding clinical applications)

Beyond its traditional role in peptide synthesis, the unique chemical properties of the nitrophenylsulfenyl moiety open doors for interdisciplinary research.

Chemical Biology: The Nps group can be used as a caging group for asparagine, to be removed by a specific trigger (mild acid or potentially light with appropriate modifications). This could allow for the controlled release of asparagine or asparagine-containing peptides to study cellular processes, such as the role of asparagine in adapting to glutamine depletion, without the confounding effects of general protein synthesis inhibition. nih.gov The thioether linkage also presents a potential handle for bioorthogonal chemistry.

Material Science: Amino acid derivatives are increasingly used to create functionalized nanomaterials. researchgate.net N2-[(2-nitrophenyl)sulfanyl]asparagine could be used to modify the surface of nanoparticles, such as gold or zinc oxide nanoparticles. nih.govresearchgate.net The Nps group could modulate the stability and solubility of these nanoparticles or act as a cleavable linker for the controlled release of the asparagine moiety or other cargo from the nanoparticle surface. acs.orgnih.gov The self-assembly properties of such derivatized amino acids could also be explored for the formation of novel hydrogels or other biomaterials. researchgate.net

Table 2: Potential Interdisciplinary Research Areas

FieldPotential Application of N2-[(2-nitrophenyl)sulfanyl]asparagineRationale
Chemical Biology Caged asparagine for controlled release studiesMild acid-lability of the Nps group allows for temporal control over bioactive molecule availability.
Material Science Surface functionalization of nanoparticlesThioether and nitro groups provide handles for attachment and impart specific physicochemical properties.
Biomaterials Component for self-assembling hydrogelsThe amphiphilic nature of the protected amino acid can drive the formation of structured materials. researchgate.net

Outlook for Sustainable and Efficient Chemical Transformations

The principles of green chemistry are increasingly important in peptide synthesis, which has traditionally relied on large excesses of reagents and hazardous solvents. uu.nl Future research on N2-[(2-nitrophenyl)sulfanyl]asparagine should be guided by these principles.

The development of a catalytic method for the synthesis of Nps-asparagine, replacing the stoichiometric use of Nps-Cl, would be a significant advancement. Additionally, exploring greener solvent systems for its synthesis and use in peptide coupling is crucial. An intriguing possibility is the development of a recyclable protecting group strategy. For instance, a polymeric version of nitrophenylsulfenyl chloride has been developed that can be regenerated and reused after cleavage, significantly reducing waste. oup.com Applying this concept to the synthesis of Nps-asparagine could pave the way for more sustainable peptide manufacturing processes. The ultimate goal is to create synthetic cycles that are not only high-yielding and selective but also economically and environmentally sustainable.

Q & A

Q. What are the key spectroscopic methods to confirm the structural integrity of N²-[(2-nitrophenyl)sulfanyl]asparagine?

To verify the structure, use ¹H/¹³C NMR to identify the sulfanyl linkage (δ ~2.5–3.5 ppm for S–CH₂ protons) and the nitro group (characteristic aromatic splitting patterns). IR spectroscopy confirms the amide (N–H stretch ~3300 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) is critical for molecular ion validation (expected m/z ~323.06 for C₁₀H₁₀N₃O₅S⁺). Compare results with analogous compounds, such as 2-{[(2-nitrophenyl)methyl]sulfanyl}pyrimidine, where similar functional groups were resolved .

Q. How can purity be assessed for this compound, and what analytical thresholds are acceptable?

Use HPLC with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for research-grade compounds. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) can monitor reaction progress, with Rf ~0.4–0.5 expected. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What solvents and reaction conditions are optimal for synthesizing N²-[(2-nitrophenyl)sulfanyl]asparagine?

The sulfanylation step requires anhydrous DMF or THF under nitrogen, with reaction temperatures of 60–80°C. A molar ratio of 1:1.2 (asparagine derivative to 2-nitrothiophenol) minimizes side products. Post-synthesis, use cold ethanol for recrystallization to enhance yield (~65–75%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or bond geometry?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using a Bruker D8 Venture diffractometer) can determine bond angles and torsion angles at the sulfanyl linkage. For example, the C–S–C bond angle in analogous compounds is ~103–105°, and the nitro group’s dihedral angle relative to the phenyl ring is ~10–15° .

Q. What experimental design strategies are effective for optimizing biological activity studies?

Use response surface methodology (RSM) with a Box-Behnken design to evaluate variables like pH (5.5–7.5), temperature (25–37°C), and concentration (0.1–1.0 mM). For example, in studies of sulfanyl-acetamide derivatives, RSM increased assay reproducibility (R² = 0.92) and identified synergistic effects between amino acids and reaction conditions .

Q. How do computational models predict the compound’s reactivity or interaction with biological targets?

Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., the sulfanyl sulfur). Molecular docking (AutoDock Vina) against protein targets (e.g., tyrosine kinases) can predict binding affinities (ΔG ~−8.5 kcal/mol) based on nitro group interactions with hydrophobic pockets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of similar sulfanyl-linked compounds?

Cross-validate assays using orthogonal methods :

  • For antimicrobial activity, compare disk diffusion (MIC) with broth microdilution.
  • For enzyme inhibition, use fluorogenic substrates (e.g., Z-LYTE® assays) alongside colorimetric methods.
    Note that nitro group positioning (para vs. ortho) in analogs like N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide significantly alters bioactivity (e.g., IC₅₀ shifts from 12 µM to >50 µM) .

Q. Why do solubility profiles vary across studies, and how can this be standardized?

Solubility in DMSO (≥50 mg/mL) vs. aqueous buffers (≤1 mg/mL) depends on pH and ionic strength. Use dynamic light scattering (DLS) to monitor aggregation. For in vitro studies, pre-dissolve in DMSO (≤0.1% v/v final concentration) to avoid solvent toxicity .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Step 1 : Protect asparagine’s α-amine with Boc groups (Boc₂O, DMAP, CH₂Cl₂).
  • Step 2 : Sulfanylation with 2-nitrobenzenethiol (EDC/HOBt activation, 24 hr, RT).
  • Step 3 : Deprotect with TFA/DCM (1:1, 2 hr).
    Monitor intermediates via LC-MS and isolate via flash chromatography (SiO₂, 10% MeOH/CH₂Cl₂) .

Q. How should stability studies be conducted for long-term storage?

Store at −20°C under argon. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use UPLC-PDA to detect nitro group reduction products (e.g., amine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.